molecular formula C9H14BClN2O2 B13410642 (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride

(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B13410642
M. Wt: 228.48 g/mol
InChI Key: FVGREYZYMKDJIC-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine alcohols .

Properties

Molecular Formula

C9H14BClN2O2

Molecular Weight

228.48 g/mol

IUPAC Name

(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C9H13BN2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5,13-14H,1-2,6-7H2;1H

InChI Key

FVGREYZYMKDJIC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)N2CCCC2)(O)O.Cl

Origin of Product

United States

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